molecular formula C6H8N4 B12851279 1-(Pyridin-3-yl)guanidine

1-(Pyridin-3-yl)guanidine

Cat. No.: B12851279
M. Wt: 136.15 g/mol
InChI Key: UHLKYVNSNIWKGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-3-yl)guanidine is a heterocyclic organic compound that features a guanidine group attached to a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyridine and guanidine functionalities imparts unique chemical properties to this molecule, making it a versatile scaffold for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)guanidine can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxylic acid with a guanidine derivative under suitable conditions. Another method includes the use of pyridine-3-amine, which is reacted with a guanidine reagent such as S-methylisothiourea or cyanamide in the presence of a base like sodium hydroxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the guanidine group to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Amines derived from the reduction of the guanidine group.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(Pyridin-3-yl)guanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, while the pyridine ring can participate in π-π stacking interactions. These interactions enable the compound to modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 1-(Pyridin-2-yl)guanidine
  • 1-(Pyridin-4-yl)guanidine
  • 1-(Pyrazin-2-yl)guanidine

Comparison: 1-(Pyridin-3-yl)guanidine is unique due to the position of the guanidine group on the pyridine ring, which affects its chemical reactivity and biological activity. Compared to 1-(Pyridin-2-yl)guanidine and 1-(Pyridin-4-yl)guanidine, the 3-position attachment provides distinct steric and electronic properties. Additionally, 1-(Pyrazin-2-yl)guanidine, with a pyrazine ring, exhibits different reactivity due to the presence of an additional nitrogen atom in the ring .

Properties

Molecular Formula

C6H8N4

Molecular Weight

136.15 g/mol

IUPAC Name

2-pyridin-3-ylguanidine

InChI

InChI=1S/C6H8N4/c7-6(8)10-5-2-1-3-9-4-5/h1-4H,(H4,7,8,10)

InChI Key

UHLKYVNSNIWKGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N=C(N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.